![molecular formula C4H9ClO5S2 B1199345 Clomesone CAS No. 88343-72-0](/img/structure/B1199345.png)
Clomesone
概要
説明
- クロメゾンは自然界に存在する代謝物ではなく、この化合物またはその誘導体に曝露された個体でのみ見られます。 技術的には、クロメゾンはヒトエクスポソーム の一部であり、それは個人が生涯を通じて経験するすべての曝露と、それらの曝露が健康にどのように関連するかを包含しています .
準備方法
- 残念ながら、クロメゾンの具体的な合成経路と反応条件は広く文書化されていません。工業生産方法は、この化合物を生成するために特殊な化学プロセスを伴う可能性があります。
化学反応の分析
- クロメゾンは、酸化、還元、置換などのさまざまな化学反応を受ける可能性があります。これらの反応で使用される一般的な試薬と条件は、情報の不足により不明のままです。
- これらの反応から生成される主要な生成物は、特定の反応の種類と条件によって異なりますが、詳細な研究はありません。
科学研究への応用
- クロメゾンの応用は、いくつかの科学分野にわたっています。
化学: その独特の特性により、合成化学における試薬または触媒として有用になる可能性があります。
生物学: 研究者は、細胞プロセスまたは生物学的システムに対するその影響を探求する可能性があります。
医学: その潜在的な治療的特性を調査することは有益になる可能性があります。
工業: クロメゾンは、特殊な化学プロセスに応用される可能性があります。
科学的研究の応用
Preclinical Evaluations
Clomesone has been subjected to extensive preclinical evaluations, particularly focusing on its antitumor activity across various animal models. Notably, it has shown significant effectiveness against the murine L1210 leukemia and other tumor types such as P388 leukemia, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma. In these studies, this compound demonstrated a therapeutic profile that was largely independent of the administration schedule and route, indicating its flexibility in potential clinical applications .
Comparative Efficacy
In comparison to traditional chloroethylnitrosoureas, this compound's antitumor activity appears to be on par or superior in certain contexts. For instance, it exhibited activity against P388 leukemia sublines resistant to cyclophosphamide and other common chemotherapeutics. However, it did not show effectiveness against nitrosourea-resistant tumors, suggesting a selective action mechanism that could minimize off-target effects .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that this compound may fail to achieve effective drug concentrations at tumor sites, which could explain some of the observed limitations in its in vivo efficacy . Furthermore, toxicity assessments revealed myelosuppression as a significant side effect; however, this compound's toxicity profile is considered potentially more selective compared to other agents in its class .
Study 1: Efficacy Against P388 Leukemia
In a controlled study evaluating the efficacy of this compound against P388 leukemia, mice treated with this compound showed significant increases in lifespan compared to control groups. The results suggested that this compound could potentially cure this type of leukemia when administered at optimal dosages. The study highlighted the importance of dosage scheduling in maximizing therapeutic outcomes while minimizing toxicity .
Study 2: Safety Profile in Rodent Models
A safety evaluation conducted using rodent models indicated that this compound exhibited gastrointestinal toxicity and lymphoid tissue atrophy at doses lower than those typically toxic for other chemotherapeutic agents. This study underscores the necessity for careful dose optimization in early clinical trials to ensure patient safety while leveraging this compound's therapeutic benefits .
作用機序
- 残念ながら、クロメゾンがその効果を発揮する正確なメカニズムは不明です。分子標的と関与する経路を特定するためには、さらなる研究が必要です。
類似化合物の比較
- クロメゾンのユニークさは、その希少性と限られた文書化にあります。類似の化合物は明確に定義されていないため、直接比較することは困難です。
類似化合物との比較
- Clomesone’s uniqueness lies in its scarcity and limited documentation. Similar compounds are not well-defined, making direct comparisons challenging.
生物活性
Clomesone, chemically known as 2-chloroethyl(methylsulfonyl)methanesulfonate, is a chloroethylating agent that has garnered attention for its potential antitumor activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different cancer models, and associated toxicological profiles.
This compound functions primarily as an alkylating agent, which means it can bind to DNA and interfere with its replication. This mechanism is common among many chemotherapeutic agents. The compound's chloroethyl group is responsible for its ability to form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent DNA damage. This process ultimately triggers apoptosis in cancer cells.
In Vitro Studies
Studies have evaluated this compound's effectiveness against various tumor cell lines. For instance, research indicated that this compound demonstrated significant antitumor activity in murine models, particularly against L1210 leukemia and other solid tumors such as P388 leukemia, B16 melanoma, and Lewis lung carcinoma . However, it exhibited limited effectiveness against solid human colorectal carcinoma cell lines in vitro .
In Vivo Studies
In vivo studies further established this compound's antitumor potential. It was effective against several murine tumor models with varying routes of administration showing similar therapeutic outcomes. Notably, this compound displayed activity against P388 leukemia sublines resistant to other alkylating agents like cyclophosphamide and cisplatin .
The following table summarizes the antitumor efficacy of this compound across different studies:
Tumor Model | Efficacy Observed | Notes |
---|---|---|
L1210 Leukemia | Significant | Effective via multiple administration routes |
P388 Leukemia | Significant | Active against resistant sublines |
B16 Melanoma | Moderate | Efficacy noted but less pronounced |
Lewis Lung Carcinoma | Significant | Consistent results across studies |
Human Colorectal Carcinoma | Limited | No significant activity observed |
Toxicological Profile
The toxicity profile of this compound has been a critical area of investigation. Studies indicate that while this compound is generally less toxic than traditional chloroethylnitrosoureas, it still presents myelosuppressive effects at therapeutic doses . Myelosuppression refers to the suppression of bone marrow activity, which can lead to reduced blood cell production and increased risk of infection or bleeding.
Case Studies
Several case studies have documented the clinical implications of this compound's toxicity. One notable study highlighted that while the compound showed promise in preclinical models, its therapeutic window was narrow due to dose-dependent toxicities observed in animal models . The following table outlines key findings from these case studies:
特性
IUPAC Name |
2-chloroethyl methylsulfonylmethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSPJCWCBQHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236979 | |
Record name | Clomesone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL) | |
Record name | CLOMESONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
88343-72-0 | |
Record name | 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88343-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomesone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088343720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomesone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomesone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOMESONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。